Cas no 5877-58-7 (Benzenamine,3-methyl-N-(phenylmethylene)-)

Benzenamine,3-methyl-N-(phenylmethylene)- structure
5877-58-7 structure
Product Name:Benzenamine,3-methyl-N-(phenylmethylene)-
CAS No:5877-58-7
MF:C14H13N
MW:195.259723424911
CID:382236
PubChem ID:111106
Update Time:2025-04-19

Benzenamine,3-methyl-N-(phenylmethylene)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,3-methyl-N-(phenylmethylene)-
    • N-benzylidene-m-toluidine
    • N-(3-METHYLPHENYL)-1-PHENYLMETHANIMINE
    • SCHEMBL11408315
    • FT-0657330
    • 3-methyl-N-[(E)-phenylmethylidene]aniline
    • NS00046839
    • Benzylidene-(3-methylphenyl)-amine
    • 5877-58-7
    • RAMVBCXRKUNVQT-UHFFFAOYSA-N
    • Benzyliden-m-toluidin
    • EINECS 227-548-5
    • DTXSID40871150
    • SCHEMBL11421078
    • N-Benzyliden-m-toluidin
    • A832016
    • Inchi: 1S/C14H13N/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-11H,1H3/b15-11+
    • InChI Key: RAMVBCXRKUNVQT-RVDMUPIBSA-N
    • SMILES: N(=C/C1C=CC=CC=1)\C1=CC=CC(C)=C1

Computed Properties

  • Exact Mass: 195.10489
  • Monoisotopic Mass: 195.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 12.4Ų

Experimental Properties

  • Density: 1.0390
  • Melting Point: 31°C
  • Boiling Point: 321.94°C (rough estimate)
  • Flash Point: 148.4°C
  • Refractive Index: 1.6353
  • PSA: 12.36
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